Cas no 2680804-08-2 (benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate)
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680804-08-2
- benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate
- EN300-28293063
-
- Inchi: 1S/C18H21NO4/c1-22-14-18(13-20,16-10-6-3-7-11-16)19-17(21)23-12-15-8-4-2-5-9-15/h2-11,20H,12-14H2,1H3,(H,19,21)
- InChI Key: UEOWNDPKRIFXDW-UHFFFAOYSA-N
- SMILES: O(C)CC(CO)(C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 315.14705815g/mol
- Monoisotopic Mass: 315.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.8Ų
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28293063-0.05g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-28293063-0.1g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-28293063-0.25g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-28293063-0.5g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-28293063-1.0g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-28293063-2.5g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-28293063-5.0g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
| Enamine | EN300-28293063-10.0g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
| Enamine | EN300-28293063-1g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 1g |
$770.0 | 2023-09-08 | ||
| Enamine | EN300-28293063-5g |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate |
2680804-08-2 | 5g |
$2235.0 | 2023-09-08 |
benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate
Benzyl N-(1-Hydroxy-3-Methoxy-2-Phenylpropan-2-Yl)Carbamate: A Comprehensive Overview
Benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate, with the CAS number 2680804-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and material science. The benzyl group, combined with the carbamate functional group, contributes to its versatile chemical properties, making it a subject of extensive research.
The molecular structure of benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate is characterized by a benzene ring attached to a carbamate moiety. The presence of hydroxyl and methoxy groups introduces additional complexity to the molecule, influencing its reactivity and solubility. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.
One of the key areas of research involving this compound is its potential as a precursor in the synthesis of bioactive molecules. The carbamate group is known to play a crucial role in enzyme inhibition, particularly in the context of serine proteases. By modifying the substituents on the benzene ring or adjusting the stereochemistry of the molecule, researchers can tailor its activity to target specific enzymes or pathways. This adaptability underscores its value in drug discovery programs.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivity profiles of benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yl)carbamate with unprecedented accuracy. These studies leverage molecular docking simulations and quantum mechanical calculations to identify optimal binding modes and potential off-target effects. Such insights are critical for optimizing the compound's efficacy and minimizing adverse effects in preclinical models.
In addition to its pharmacological applications, benzyl N-(1-hydroxy-3-methoxy-2-phenylpropan-2-yli)carbamate has shown promise in materials science. Its ability to form stable crystalline structures makes it a candidate for use in advanced materials such as organic semiconductors or stimuli-responsive polymers. Researchers are exploring its potential as a building block for self-assembling nanostructures, which could revolutionize fields ranging from electronics to biotechnology.
The synthesis of benzyl N-(1-hydroxy-3-methoxy_ phen propan ilyl carbamate involves a multi-step process that typically begins with the preparation of intermediates such as hydroxamic acids or esters. Recent innovations in catalytic asymmetric synthesis have significantly improved the efficiency and enantioselectivity of these reactions, enabling the production of enantiopure compounds for biological testing. This progress is particularly important given the increasing emphasis on stereochemistry in drug development.
Another area of active investigation is the environmental impact and biodegradation pathways of benzyl N-(1-hydroxy_ phen propan yl carbamate). As concern over chemical pollution grows, understanding how such compounds interact with ecosystems is becoming increasingly vital. Studies have shown that under certain conditions, this compound undergoes rapid hydrolysis, reducing its persistence in aquatic environments. However, further research is needed to assess its long-term effects on soil microbiota and aquatic organisms.
In conclusion, benzyl N-(1-hydroxy_ phen propan yl carbamate represents a fascinating intersection of chemistry and biology. Its unique structure, coupled with advancements in computational modeling and synthetic techniques, positions it as a valuable tool for addressing pressing challenges in medicine and materials science. As research continues to uncover new applications and optimize its properties, this compound will undoubtedly play an increasingly important role in both academic and industrial settings.
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